molecular formula C19H19N3O2 B5770559 N'-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide

N'-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide

Cat. No.: B5770559
M. Wt: 321.4 g/mol
InChI Key: NKVXPHFZULIYTO-UHFFFAOYSA-N
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Description

N’-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide typically involves the reaction of 2,8-dimethylquinoline-4-carboxylic acid with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimalarial activity could be attributed to the inhibition of heme polymerization in the malaria parasite .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-dimethylquinoline-4-carboxylic acid
  • 4-methoxybenzohydrazide
  • Quinoline N-oxide derivatives

Uniqueness

N’-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Compared to other quinoline derivatives, it exhibits a broader spectrum of applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N'-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-4-6-16-17(11-13(2)20-18(12)16)21-22-19(23)14-7-9-15(24-3)10-8-14/h4-11H,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVXPHFZULIYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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